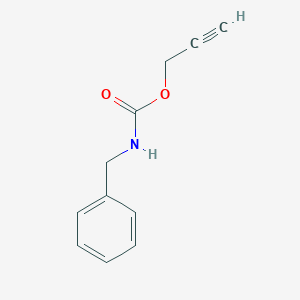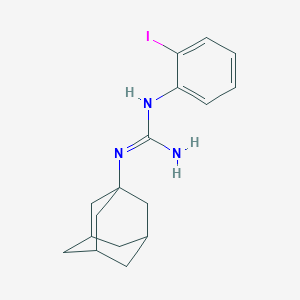![molecular formula C10H10N2O5S2 B056499 2-[(6-Methoxy-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetic acid CAS No. 114260-77-4](/img/structure/B56499.png)
2-[(6-Methoxy-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Carboxymethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide is a chemical compound with the molecular formula C10H10N2O5S2 and a molecular weight of 302.3 g/mol
準備方法
The synthesis of 3-[(Carboxymethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide involves several steps. One common method includes the reaction of 6-methoxy-1,2,4-benzothiadiazine 1,1-dioxide with a carboxymethylthiolating agent under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like sodium hydride (NaH) to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
化学反応の分析
3-[(Carboxymethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of thiols or sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxymethylthio group can be replaced by other nucleophiles such as amines or alcohols.
科学的研究の応用
3-[(Carboxymethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential inhibitory effects on enzymes such as phosphoenolpyruvate carboxykinase (PEPCK), which plays a role in gluconeogenesis and glyceroneogenesis.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with specific molecular targets and pathways involved in metabolic processes.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-[(Carboxymethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the enzyme phosphoenolpyruvate carboxykinase (PEPCK) by binding to its active site. This inhibition affects the enzyme’s ability to catalyze the conversion of oxaloacetate to phosphoenolpyruvate, thereby impacting metabolic pathways such as gluconeogenesis . Additionally, the compound’s structure allows it to interact with other proteins and enzymes, potentially leading to various biological effects .
類似化合物との比較
3-[(Carboxymethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide can be compared to similar compounds such as:
3-Mercaptopicolinic acid (3-MPA): Both compounds share a similar structure, but 3-MPA has a mercapto group instead of a carboxymethylthio group.
6-Methoxy-1,2,4-benzothiadiazine 1,1-dioxide: This compound serves as a precursor in the synthesis of 3-[(Carboxymethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide and shares a similar core structure.
特性
CAS番号 |
114260-77-4 |
|---|---|
分子式 |
C10H10N2O5S2 |
分子量 |
302.3 g/mol |
IUPAC名 |
2-[(6-methoxy-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C10H10N2O5S2/c1-17-6-2-3-8-7(4-6)11-10(12-19(8,15)16)18-5-9(13)14/h2-4H,5H2,1H3,(H,11,12)(H,13,14) |
InChIキー |
UGKOQZYTTXJESO-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)SCC(=O)O |
正規SMILES |
COC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)SCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,1'-Biphenyl]-4-carboxylic acid (3aR,4R,5R,6aS)-hexahydro-2-oxo-4-[(1E)-3-oxo-5-phenyl-1-pentenyl]-2H-cyclopenta[b]furan-5-yl ester](/img/structure/B56417.png)

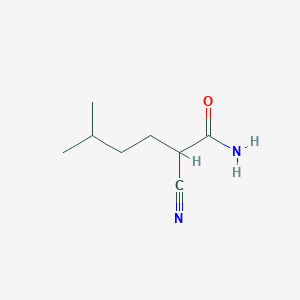
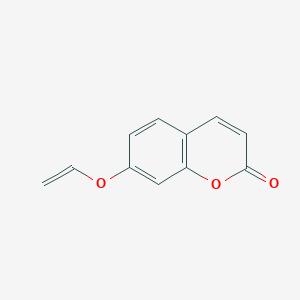
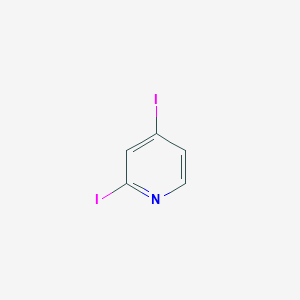
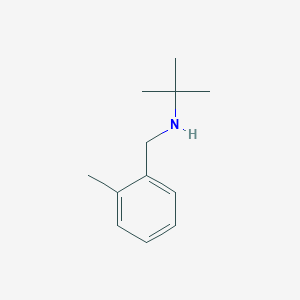
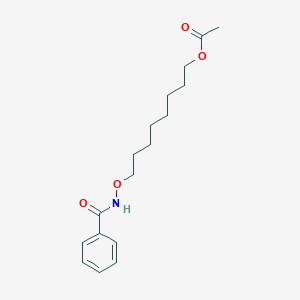
![6H-Pyrrolo[3,4-b]pyrazine,6-methyl-(9CI)](/img/structure/B56426.png)
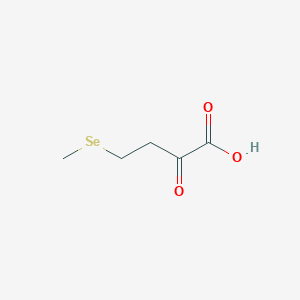
![3-(Ethoxymethyl)-7-methyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone](/img/structure/B56429.png)
